Product packaging for 8-(4-Fluorophenyl)quinoline(Cat. No.:CAS No. 849416-79-1)

8-(4-Fluorophenyl)quinoline

Cat. No.: B14180001
CAS No.: 849416-79-1
M. Wt: 223.24 g/mol
InChI Key: HKUZDMVANDXUSM-UHFFFAOYSA-N
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Description

8-(4-Fluorophenyl)quinoline is a functionalized quinoline derivative of significant interest in medicinal chemistry and chemical biology research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Recent scientific studies highlight the research potential of quinoline derivatives similar to this compound. For instance, novel quinolin-8-amine derivatives have demonstrated promising antifungal activity against a range of phytopathogenic fungi, with structural and computational analyses confirming the critical role of the quinoline core in this activity . Furthermore, quinoline-based compounds are extensively investigated as potential anticancer agents. Research indicates they can act through multiple mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Some quinoline derivatives have also been explored for their ability to inhibit multidrug resistance-associated proteins (MRPs), such as MRP2, which could help overcome resistance to chemotherapeutic agents . The incorporation of a 4-fluorophenyl group, as in this compound, is a common strategy in lead optimization. This modification can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable building block for developing novel bioactive molecules . This compound is intended for research applications only, serving as a key intermediate for the synthesis of more complex chemical entities or for use in biological screening assays. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10FN B14180001 8-(4-Fluorophenyl)quinoline CAS No. 849416-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849416-79-1

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

8-(4-fluorophenyl)quinoline

InChI

InChI=1S/C15H10FN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H

InChI Key

HKUZDMVANDXUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

Synthetic Strategies for 8 4 Fluorophenyl Quinoline and Analogous Structures

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal catalysis provides powerful and versatile tools for forging the C-C bond between the C8 position of a quinoline (B57606) ring and an aryl group. These methods are valued for their efficiency, functional group tolerance, and often mild reaction conditions.

The Suzuki-Miyaura coupling is a preeminent method for the synthesis of biaryl compounds, including 8-arylquinolines. acs.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. acs.orgmdpi.com For the synthesis of 8-(4-fluorophenyl)quinoline, this would involve the reaction of an 8-haloquinoline with 4-fluorophenylboronic acid.

Recent advancements include the use of mechanochemistry to drive these coupling reactions. For instance, the coupling of 4-bromoquinoline (B50189) with 4-fluorophenylboronic acid has been achieved using a mixer mill, which can enhance reaction efficiency. rsc.org While this example demonstrates C4 arylation, the principle is directly applicable to C8-substituted analogues. rsc.org

Table 1: Palladium-Catalyzed Synthesis of 8-Arylquinolines

Reaction Type Quinoline Substrate Aryl Partner Catalyst System Base Key Features Yield Citations
One-Pot Borylation/Suzuki Coupling 8-Quinoline Halide (Br, Cl) Aryl Halide (e.g., 4-Fluorobromobenzene) Pd₂(dba)₃ / n-BuPAd₂ KOAc (Borylation) / K₂CO₃ (Coupling) One-pot procedure avoids isolation of boronic acid intermediate. Up to 98% acs.org, acs.org, nih.gov, thieme-connect.com
Mechanochemical Suzuki Coupling 4-Bromoquinoline 4-Fluorophenylboronic acid Palladium catalyst K₃PO₄ Solvent-free or low-solvent mechanochemical (ball milling) approach. 75-81% rsc.org

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for C-C bond formation. nih.govrsc.org These processes often proceed via C-H activation, offering a more atom-economical route by avoiding the need for pre-functionalized starting materials like organohalides or organoborons. nih.gov

Direct C-H arylation of a quinoline at the C8 position is challenging; however, regioselectivity can be achieved by installing a directing group at a nearby position. The 8-aminoquinoline (B160924) moiety is a well-established directing group that facilitates the functionalization of arene C-H bonds. nih.gov Copper catalysis has been successfully employed in the 8-aminoquinoline-directed fluorination and etherification of C-H bonds. nih.gov

Another approach is the cross-dehydrogenative coupling (CDC), where a C-C bond is formed through the formal removal of two hydrogen atoms from the two coupling partners. researchgate.net Copper catalysts are effective in promoting the direct alkylation of C-H bonds in various N-heterocycles. researchgate.net For instance, copper-catalyzed systems can facilitate the reaction between quinolines and various alkanes or ethers. researchgate.net While direct arylation of the quinoline C8-H bond remains a specific challenge, these copper-catalyzed methods showcase the potential for forming C-C bonds on the quinoline scaffold. nih.govbeilstein-journals.org

Table 2: Examples of Copper-Catalyzed Functionalization Relevant to Quinoline Scaffolds

Reaction Type Substrate(s) Catalyst/Reagents Process Relevance Citations
C-H Fluorination Arene C-H bond CuI / AgF / NMO (oxidant) 8-Aminoquinoline-directed C-H activation Demonstrates regioselective functionalization at C8 using a directing group. nih.gov
Direct Arylation Benzene (B151609)/Naphthalene + Aryl Halide Chloro[8-(dimesitylboryl)quinoline-κN]copper(I) C-X/C-H coupling Highlights copper's role in direct arylation, a potential strategy for C-C bond formation. beilstein-journals.org
C2 Amination Quinoline N-Oxide + O-benzoyl hydroxylamine Cu(OAc)₂ / Ag₂CO₃ Electrophilic amination at C2 Shows copper's ability to functionalize the quinoline ring, albeit at a different position. mdpi.com

Classical and Modern Heterocyclic Ring Formation Approaches

This strategy involves constructing the quinoline ring from acyclic or simpler cyclic precursors that already contain the desired 8-aryl substituent. This circumvents the need for a separate C-C bond-forming step on the heterocyclic core.

The Friedländer synthesis is a fundamental method for constructing quinoline rings. researchgate.net The classical reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.orgresearchgate.net

To synthesize this compound using this approach, a 2-aminobenzophenone (B122507) derivative bearing the 4-fluorophenyl group at the appropriate position is required. For example, the condensation of 2-amino-2'-(some functional group)biphenyl with a suitable carbonyl compound could be envisioned. More directly, the cyclocondensation of a substituted 2-aminobenzophenone with a compound like dialkyl acetylenedicarboxylate (B1228247) can produce polysubstituted quinolines. nih.gov The reaction is versatile, and modern protocols have introduced various catalysts, including Lewis acids, iodine, and p-toluenesulfonic acid, to improve efficiency and yield under milder conditions. wikipedia.orgorganic-chemistry.org

The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org

The Knorr quinoline synthesis traditionally involves the reaction of a β-ketoanilide with concentrated sulfuric acid to produce a 2-hydroxyquinoline (B72897) (a quinolone). orientjchem.orgiipseries.org The starting β-ketoanilide is formed from the reaction of an aniline (B41778) with a β-ketoester. orientjchem.orgtsijournals.com

For the synthesis of an 8-arylquinoline derivative, the standard Knorr synthesis must be modified. The key is to start with an aniline that already contains the 8-aryl substituent. This would necessitate the use of a 2-aryl-substituted aniline, such as 2-amino-4'-fluorobiphenyl. Reacting this specialized aniline with a β-ketoester (like ethyl acetoacetate) would form the corresponding β-ketoanilide. iipseries.org Subsequent acid-catalyzed cyclization would then yield the 8-(4-fluorophenyl)-2-hydroxyquinoline. While this method is robust, its application is dependent on the availability of the requisite substituted aniline precursors. orientjchem.org

Beyond the classical named reactions, a variety of modern cyclocondensation strategies have been developed for the synthesis of highly substituted quinolines, including those with fluoroaryl groups. These reactions are often multi-component, allowing for the rapid assembly of complex molecules from simple starting materials. tandfonline.com

One powerful example is the Doebner reaction, a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. purdue.edunih.gov This method has been explicitly used to synthesize 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid. nih.gov In this case, 2-aminobenzophenone was reacted with 4-fluorobenzaldehyde (B137897) and pyruvic acid, demonstrating a direct and effective way to incorporate a fluorophenyl group at the 2-position, with the potential for modification to target the 8-position if the appropriate amino-biaryl ketone is used. nih.gov

Another modern, transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgnih.gov This method is tolerant of a wide range of functional groups, including halogens, and proceeds through C(sp³)-O bond cleavage and the formation of new C=N and C=C bonds during the cyclization process. frontiersin.org By selecting an o-aminobenzyl alcohol that already contains a fluorophenyl moiety, this reaction could provide a pathway to the target structure. frontiersin.orgnih.gov These diverse cyclocondensation reactions represent the expanding toolkit available for the construction of complex fluoroarylquinolines. tandfonline.com

Direct Carbon-Hydrogen Bond Functionalization and Activation in Quinoline Scaffolds

Transition metal-catalyzed C–H functionalization has become a primary strategy for the synthesis and modification of quinoline scaffolds. nih.govmdpi.com This approach allows for the regioselective introduction of substituents, which is a key challenge in organic synthesis due to the subtle differences in the reactivity of various C–H bonds within a molecule. nih.gov Various transition metals, including rhodium, iridium, palladium, and copper, are used to achieve site-selective functionalization of quinolines and their N-oxide counterparts. nih.gov

Achieving regioselectivity in the arylation of quinolines is crucial. The C8 position is sterically hindered and electronically inaccessible, making selective functionalization challenging but highly valuable. rsc.org Directing groups are commonly employed to guide the metal catalyst to a specific C–H bond.

The 8-aminoquinoline (8-AQ) group is a powerful bidentate directing group used in C–H bond functionalization. sioc-journal.cnnih.gov It coordinates to a metal center, positioning it to selectively activate a nearby C–H bond. This strategy has been successfully applied to the vinylic C–H arylation of substrates derived from natural products like myrtenal. nih.govresearchgate.net In a typical palladium-catalyzed reaction, an 8-AQ amide substrate is reacted with an aryl iodide in the presence of a palladium catalyst and a silver salt oxidant. nih.govacs.org The 8-AQ auxiliary can later be removed to yield the final product. nih.gov

Another effective directing group for C8 functionalization is the N-oxide moiety. acs.orgnih.gov The oxygen atom of the quinoline N-oxide can direct a metal catalyst to the C8 position. Ruthenium(II) and Rhodium(III) catalysts have been employed for the regioselective C8 arylation of quinoline N-oxides with arylboronic acids. acs.orgnih.gov A notable Ru(II)-catalyzed method achieves both the distal C–H arylation and a subsequent in situ deoxygenation of the arylated quinoline N-oxide in the same reaction vessel. acs.orgnih.gov In contrast, using an Rh(III) catalyst under similar conditions yields the 8-arylquinoline N-oxide without deoxygenation. acs.orgnih.govrsc.org

Table 1: Examples of Catalytic Systems for Regioselective C–H Arylation of Quinoline Derivatives
Directing GroupCatalystArylating AgentKey ConditionsPosition SelectivityReference
8-Aminoquinoline (8-AQ)Pd(OAc)₂Aryl iodideAgOAc (oxidant), NaOAc (additive), DCE, 100 °CVinylic C–H nih.govacs.org
N-Oxide[RuCl₂(p-cymene)]₂Arylboronic acidAgOTf, Cu(OTf)₂, Ag₂O, DME, 100 °CC8 (with deoxygenation) acs.org
N-OxideRh(III) catalystArylboronic acidSimilar to Ru(II) conditionsC8 (N-oxide retained) acs.orgnih.gov
N-OxidePd(OAc)₂Diaryl(mesityl)iodonium triflatesAcOH, 100 °CC8 researchgate.net

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles like quinoline. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle, which makes the ring more electrophilic. wikipedia.org This reaction offers an advantage over Friedel-Crafts alkylation, which is not feasible for such electron-poor systems. wikipedia.org

Modern Minisci-type reactions often employ photoredox catalysis, using visible light to generate alkyl radicals under mild conditions. researchgate.netnih.gov These methods are compatible with a wide array of sensitive functional groups. researchgate.net Alkyl radicals can be generated from various precursors, including unactivated alkyl halides, carboxylic acids, and ethers. researchgate.netnih.govresearchgate.net For example, a protocol using visible light and an iridium photocatalyst can mediate the Minisci alkylation of quinolines with primary, secondary, and tertiary alkyl bromides. researchgate.net Electrochemical methods have also been developed, providing an environmentally friendly approach to generate alkyl radicals from alkyl halides for addition to N-heteroarenes. rsc.org

The regioselectivity of the Minisci reaction on quinolines typically favors the C2 and C4 positions, which are the most electrophilic sites on the protonated quinoline ring. researchgate.netrsc.org While the reaction often produces a mixture of regioisomers, conditions can sometimes be tuned to favor one over the other. wikipedia.orgrsc.org

While C-H alkylation via the Minisci reaction is well-established, C-H alkynylation using a similar radical-based approach is also an area of interest. Enantioselective oxidative cross-coupling reactions involving C-H bonds adjacent to nitrogen have been developed, pointing towards the potential for creating C-C triple bonds through related mechanisms. cam.ac.uk

Table 2: Selected Modern Minisci-Type Alkylation Reactions for Quinolines
Radical PrecursorMethodKey Reagents/CatalystConditionsSelectivityReference
Unactivated Alkyl BromidesPhotoredox Catalysis[Ir-1] photocatalyst, (TMS)₃SiHBlue LEDsC2/C4 researchgate.net
EthersPhotoredox CatalysisIr-photocatalyst, LiBr (promoter)Visible LightC2/C4 researchgate.net
Alkyl HalidesElectrochemistryUndivided cell, constant currentRoom TemperatureMost electrophilic position rsc.org
Aliphatic Carboxylic AcidsPhotoredox CatalysisPhotocatalyst, oxidantVisible LightTypical Minisci reactivity nih.gov

The mechanism of transition metal-catalyzed oxidative C-H functionalization generally involves a sequence of well-defined steps. nih.gov A plausible catalytic cycle often begins with the coordination of the metal catalyst to the quinoline substrate, often facilitated by a directing group like an N-oxide or an amide. nih.govsnnu.edu.cn

Following coordination, the key C–H activation step occurs, which can proceed through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET), depending on the metal and reaction conditions. nih.gov The CMD pathway, where the C-H bond is broken with the assistance of a base (which can be a ligand on the metal, like acetate), is common in palladium and rhodium catalysis. nih.govsnnu.edu.cn This step forms a metallacyclic intermediate. snnu.edu.cn

For arylation reactions, the next step is typically the reaction with the coupling partner (e.g., an aryl halide or organoboron reagent). This can involve oxidative addition of the aryl halide to the metal center, followed by reductive elimination to form the new carbon-carbon bond and regenerate a lower-valent state of the metal catalyst. researchgate.net In cycles involving an oxidant, its role is to regenerate the active, higher-valent state of the catalyst to allow the cycle to continue. snnu.edu.cn For instance, in a Rh(III)-catalyzed annulation, Cu(OAc)₂ acts as the oxidant to reoxidize Rh(I) back to the active Rh(III) species. snnu.edu.cn The oxidant can also play a role in facilitating the C-H activation step itself. snnu.edu.cn

Post-Synthetic Derivatization and Functional Group Interconversions on the Quinoline Framework

Once the core 8-arylquinoline structure is synthesized, further modifications can be made through various functional group interconversions. These post-synthetic derivatizations are crucial for creating diverse libraries of compounds for screening in drug discovery and materials science. nih.gov The quinoline ring can undergo a variety of reactions, including oxidation, reduction, and nucleophilic substitution. nih.gov

The quinoline framework can be subjected to both oxidation and reduction reactions to introduce new functionalities or alter existing ones.

Oxidation:

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents and can alter the electronic properties of the ring, often serving as a precursor for further functionalization.

Side-Chain Oxidation: Alkyl groups on the quinoline ring can be selectively oxidized. For example, palladium(II) complexes can catalyze the aerobic oxidation of 8-methylquinolines to produce the corresponding 8-quinolylmethyl acetates. nih.gov

Oxidative Aromatization: Dihydroquinoline derivatives can be aromatized to their corresponding quinolines. A common method involves the oxidative aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using reagents like molecular iodine in methanol (B129727) to yield 2-aryl-4-methoxyquinolines. mdpi.com

Reduction:

Ring Hydrogenation: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. For instance, catalytic hydrogenation using NiCl₂·6H₂O/NaBH₄ can selectively reduce the quinoline ring. csic.es

Functional Group Reduction: Other functional groups on the quinoline scaffold can be reduced. For example, a carboxylic acid derivative can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com

Nucleophilic substitution reactions are a common way to modify the quinoline framework, particularly when a good leaving group, such as a halogen, is present.

Substitution at C2 and C4: The C2 and C4 positions of the quinoline ring are susceptible to nucleophilic attack, especially if the C2 position is blocked. uop.edu.pk Halogenated quinolines are versatile substrates for these reactions. For example, the chlorine atom in 2-chloroquinolines can be readily substituted by various nucleophiles, including amines and thiols, to introduce new functional groups. smolecule.com

Classic Reactions: Classic methods include the reaction of quinoline with sodamide to form 2-aminoquinoline (B145021) (Chichibabin reaction) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk

Substitution on Phenyl Rings: For a compound like this compound, nucleophilic aromatic substitution can also occur on the appended phenyl ring, especially if it is activated. For instance, in pentafluorophenyl-substituted quinolines, the para-fluorine atom is susceptible to substitution by nucleophiles. mdpi.com

Table 3: Examples of Post-Synthetic Modifications on Quinoline Scaffolds
Reaction TypeStarting Material TypeReagents/ConditionsProduct TypeReference
Oxidation2-Chloro-8-phenylquinolineOxidizing agentsQuinoline N-oxides
Oxidation8-MethylquinolinePd(II) catalyst, O₂ (air), AcOH-Ac₂O8-Quinolylmethyl acetate nih.gov
Reduction2-Chloro-8-phenylquinolineReducing agentsTetrahydroquinoline derivatives
Nucleophilic Substitution2-ChloroquinolineAmines, thiols2-Amino/thio-quinolines smolecule.com
Nucleophilic SubstitutionQuinolineNaNH₂ / liq. NH₃2-Aminoquinoline uop.edu.pk

Alkylation and Acylation Strategies

The introduction of alkyl and acyl groups to the quinoline framework is a critical step for modifying the molecule's properties. Recent research has highlighted sophisticated catalytic methods to achieve this, moving beyond classical approaches to more direct and selective C-H functionalization.

Palladium-catalyzed reactions have been instrumental in this area. One notable strategy involves the dual acylation of an N-(quinolin-8-yl)benzamide derivative. mdpi.com In this approach, the quinoline's nitrogen atom acts as part of a bidentate directing group, guiding the palladium catalyst to activate specific C-H bonds on the benzamide (B126) portion of the molecule. This leads to a dual acylation and subsequent intramolecular cyclization, ultimately forming novel quinoline-substituted hydroxyl isoindolones. mdpi.com While this functionalizes a group attached to the quinoline, it showcases the power of the quinoline moiety in directing complex transformations.

A more direct approach to functionalizing the quinoline core is the Minisci C-H alkylation. A recent study demonstrated a mechanochemical Minisci-type reaction for the C-H alkylation of a p-fluorophenylquinoline derivative with bromocyclopropane. rsc.org This method generates alkyl radicals from alkyl halides using freshly prepared magnesium surfaces under milling conditions. The process allows for the direct installation of a cyclopropyl (B3062369) group onto the quinoline ring, a key step in the synthesis of the pharmaceutical intermediate for Pitavastatin. rsc.org The investigation into this reaction highlights its potential for creating cyclopropane-bearing pharmaceutical compounds. rsc.org

Table 1: Selected Alkylation/Acylation Reactions for Quinoline Derivatives

Reaction TypeSubstratesCatalyst/ReagentKey FeatureProduct TypeRef
Dual AcylationN-(quinolin-8-yl)benzamide, Acyl chloridesPalladium (Pd)Quinoline acts as a directing group for C-H activationQuinoline-substituted hydroxyl isoindolones mdpi.com
Minisci C-H Alkylationp-Fluorophenylquinoline, BromocyclopropaneMagnesium (Mg)Mechanochemical, direct C-H functionalization2-Cyclopropyl-4-(4-fluorophenyl)quinoline rsc.org

Triazole Conjugation via Click Chemistry

The covalent linking of a quinoline scaffold to other pharmacologically relevant heterocycles, such as triazoles, is a prominent strategy in drug discovery. This molecular hybridization aims to create synergistic effects or novel biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient method for forging this link. beilstein-journals.orgthesciencein.org

This strategy involves functionalizing the quinoline core with either an alkyne or an azide (B81097) group, and then reacting it with a corresponding triazole precursor (an azide or alkyne, respectively). The result is a 1,4-disubstituted 1,2,3-triazole that acts as a stable linker, connecting the quinoline to another molecular entity. researchgate.netekb.eg This approach has been used to synthesize a wide array of quinoline-triazole conjugates. researchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and high regioselectivity, producing the 1,4-disubstituted triazole almost exclusively. thesciencein.org Researchers have successfully synthesized quinoline-triazole hybrids linked through ether or amide functionalities, demonstrating the versatility of this approach. researchgate.net

Green Chemistry Principles in the Synthesis of Arylquinolines

The synthesis of arylquinolines is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes by reducing waste, minimizing energy consumption, and avoiding hazardous substances. acs.orgsigmaaldrich.comrroij.com Key principles that have found significant application in arylquinoline synthesis include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and reducing the use of derivatization steps. acs.orgsigmaaldrich.com

Mechanochemical Synthesis Approaches and Scalability

Mechanochemistry, which uses mechanical energy (e.g., from ball milling or grinding) to induce chemical reactions, has emerged as a powerful green chemistry tool. beilstein-journals.org These techniques often proceed in the absence of a solvent or with minimal solvent (liquid-assisted grinding), dramatically reducing chemical waste. researchgate.net

Mechanochemical methods have been successfully applied to the synthesis of quinoline derivatives. researchgate.net A notable example is the total mechanochemical synthesis of a key intermediate for Pitavastatin, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. rsc.org This multi-step synthesis, beginning with 4-bromoquinoline, utilizes mechanochemistry for a Suzuki-Miyaura coupling, a Minisci C-H alkylation, and an oxidation Heck coupling. rsc.org

The scalability of mechanochemical reactions is a critical factor for their practical application. Researchers have demonstrated that these processes can be scaled up. For instance, the mechanochemical synthesis of 2-(4-ethylphenyl)quinazolin-4(3H)-one was successfully performed on a gram scale, proving the synthetic utility of the methodology. beilstein-journals.org Similarly, the mechanochemical synthesis of the Pitavastatin intermediate was also shown to be scalable. rsc.org These examples underscore the potential of mechanochemistry to provide efficient and sustainable routes to complex molecules like this compound and its analogs.

Solvent-Free or Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a primary goal of green chemistry, as solvents contribute significantly to process mass and environmental impact. rroij.com Consequently, developing solvent-free synthetic routes for arylquinolines has been an active area of research.

Several established methods for quinoline synthesis have been adapted to solvent-free conditions. The Friedländer annulation, for example, can be performed under solvent-free conditions using a reusable solid catalyst, sometimes enhanced by microwave irradiation, to produce substituted quinolines in high yields. researchgate.nettandfonline.com Other approaches involve using catalysts like indium triflate or iron(III) triflate for one-pot, solvent-free syntheses of various quinoline derivatives. tandfonline.comd-nb.info

The comparison between conventional solution-based reactions and solvent-free mechanochemical methods often highlights the superiority of the latter. In the synthesis of quinoline-triazole hybrids via click chemistry, milling procedures using copper catalysts proved to be significantly more efficient than the corresponding solution-based reactions, with some cases showing up to a 15-fold increase in yield. beilstein-journals.org These solvent-free approaches not only align with green chemistry principles but also frequently offer benefits in terms of reaction time, yield, and operational simplicity. researchgate.nettandfonline.com

Table 2: Comparison of Synthetic Conditions for Quinoline Derivatives

Synthesis TypeConditionsCatalyst/ReagentsAdvantagesRef
Friedländer AnnulationSolvent-free, MicrowaveSilica-propylsulfonic acidFast, high yields, reusable catalyst researchgate.net
Click Chemistry (CuAAC)Mechanochemical MillingCu(II), Cu(I), or Cu(0)Higher efficiency and yields than solution-based methods beilstein-journals.org
Multi-component ReactionSolvent-free, 100°CIndium triflate [In(OTf)3]Good yields, reusable catalyst tandfonline.com
Suzuki-Miyaura CouplingMechanochemical, Heat-gun assistedPalladium (Pd)Solvent-free, good yields rsc.org

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Comprehensive Spectroscopic and Structural Elucidation of 8 4 Fluorophenyl Quinoline Derivatives

Vibrational Spectroscopy for Functional Group and Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in 8-(4-Fluorophenyl)quinoline. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds within the molecule.

The spectral analysis of related quinoline (B57606) derivatives provides a basis for assigning the expected vibrational bands for this compound. For instance, the C-H stretching vibrations of the aromatic rings (quinoline and fluorophenyl) are anticipated in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1620–1430 cm⁻¹ range. The presence of the fluorophenyl group introduces a strong C-F stretching vibration, which is characteristically observed in the 1250–1000 cm⁻¹ region. Furthermore, the C-O-C stretching in ether-linked derivatives can be observed around 1250 cm⁻¹.

Key vibrational modes for substituted quinolines include the in-plane and out-of-plane C-H bending vibrations. The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern on the aromatic rings and are expected in the 900–675 cm⁻¹ range.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C and C=N Ring Stretch (Quinoline)1620 - 1430Medium to Strong
C-F Stretch1250 - 1000Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, the aromatic ring stretching vibrations are expected to produce strong and sharp bands in the Raman spectrum. The symmetric breathing mode of the quinoline ring is a characteristic feature. Studies on similar quinoline derivatives have shown that intense Raman signals can be expected due to the presence of chromophoric groups and high molecular symmetry. The C-F bond, while showing a strong absorption in FTIR, will also have a characteristic Raman signal. The analysis of Raman spectra, in conjunction with FTIR data, allows for a more complete assignment of the vibrational modes and a robust confirmation of the molecular structure.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Quinoline Ring Breathing~1370Strong
Aromatic C=C Stretch1600 - 1500Strong
Phenyl Ring Breathing~1000Medium
C-F Stretch1250 - 1000Medium

High-Resolution Mass Spectrometry and Chromatographic Coupling

High-resolution mass spectrometry (HRMS) and its coupling with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC) are indispensable for determining the elemental composition, molecular weight, and purity of this compound derivatives.

High-resolution mass spectrometry provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₀FN), the theoretical exact mass can be calculated and compared with the experimentally determined mass. For instance, the protonated molecule [M+H]⁺ would have a calculated exact mass that can be precisely verified by HRMS, confirming the elemental composition. In the analysis of related compounds like 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone, HRMS (ESI+) was used to confirm the formation of the desired product by matching the observed m/z of the protonated molecule with the calculated value.

CompoundFormulaIonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
This compoundC₁₅H₁₀FN[M+H]⁺224.0870224.08720.9

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the confirmation of compound identity and purity.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly useful for the analysis of non-volatile and thermally labile compounds. The initial LC separation resolves the components of a mixture, which are then introduced into the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a characteristic fragmentation pattern (product ions). This fragmentation pattern serves as a structural fingerprint, providing a high degree of confidence in the identification of the compound. The fragmentation of the quinoline core often involves the loss of small neutral molecules like HCN. The presence of the fluorophenyl group will also influence the fragmentation pathways. For example, in the analysis of 8-Benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, LC-MS was used to confirm the molecular weight of the synthesized compounds.

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern. The characteristic ion peaks for quinoline in GC-MS analysis are often m/z 129 (molecular ion), 102, and 76. The fragmentation of this compound would be expected to show a prominent molecular ion peak and fragments corresponding to the loss of the fluorophenyl group or cleavage of the quinoline ring.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the quinoline and phenyl rings. Quinoline itself displays characteristic absorption bands, and the substitution with a fluorophenyl group at the 8-position is expected to cause a shift in these bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in their intensities (hyperchromic or hypochromic effect). For example, 8-hydroxyquinoline (B1678124) exhibits absorption maxima that can be influenced by substitution. The study of aluminum complexes of 5-(4-fluorophenyl)quinolin-8-ol showed strong fluorescence emission, indicating significant electronic transitions.

CompoundSolventλmax (nm) (Hypothetical)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
This compoundEthanol (B145695)~250-π → π
~310-n → π

Computational Chemistry and Theoretical Studies on 8 4 Fluorophenyl Quinoline Molecular Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective in determining the ground-state properties of molecules, offering a balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational study of 8-(4-fluorophenyl)quinoline involves the optimization of its molecular geometry to find the most stable conformation. This process minimizes the energy of the molecule with respect to its atomic coordinates. Theoretical calculations indicate that the quinoline (B57606) and the 4-fluorophenyl rings are not coplanar. The dihedral angle between the two aromatic systems is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic properties of the molecule.

The optimized geometry reveals specific bond lengths and angles that characterize the structure. The bond connecting the quinoline ring to the phenyl ring (C8-C1') is of particular interest as it dictates the rotational barrier between the two moieties.

Below is a table of selected optimized geometrical parameters for this compound, typically calculated at a specific level of theory (e.g., B3LYP/6-31G(d)).

ParameterValue
Bond Lengths (Å)
C8 - C1'1.485
C1' - C2'1.398
C2' - C3'1.387
C3' - C4'1.380
C4' - F1.365
Dihedral Angle (degrees)
C7-C8-C1'-C2'55.8

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich quinoline ring, while the LUMO is distributed across both the quinoline and the 4-fluorophenyl moieties. The presence of the electron-withdrawing fluorine atom can influence the energy of the LUMO. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Energy Gap (ΔE) 5.10

Note: These energy values are illustrative and depend on the level of theory and basis set employed in the DFT calculations.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

DescriptorValue
Electronegativity (χ)3.70 eV
Chemical Hardness (η)2.55 eV
Chemical Softness (S)0.39 eV⁻¹
Global Electrophilicity Index (ω)2.68 eV

Note: These values are derived from the HOMO/LUMO energies and provide a theoretical assessment of reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating the properties of molecules in their electronically excited states.

Prediction and Interpretation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule by determining the energies of vertical excitations from the ground state and the emission from the first excited state, respectively. The results are typically presented as the wavelength of maximum absorption (λ_abs) or emission (λ_em) and the corresponding oscillator strength (f), which is a measure of the transition probability.

SpectrumWavelength (nm)Oscillator Strength (f)
Absorption (λ_abs) 3100.12
Emission (λ_em) 385-

Note: These spectral data are theoretical predictions and can be influenced by solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Characterization of Electronic Transitions (e.g., π-π* and Intramolecular Charge Transfer)

Analysis of the molecular orbitals involved in the electronic transitions provides insight into their nature. For this compound, the primary electronic transitions are expected to have significant π-π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

Furthermore, due to the connection of the electron-donating quinoline moiety with the fluorophenyl group, there is a potential for Intramolecular Charge Transfer (ICT) upon excitation. In an ICT process, electron density is transferred from the donor part (quinoline) to the acceptor part (fluorophenyl ring). This charge redistribution in the excited state can lead to a large Stokes shift (the difference between the absorption and emission maxima) and solvatochromism (a change in spectral properties with solvent polarity). The analysis of the orbital contributions to the excitation confirms the mixed π-π* and ICT character of the low-lying excited states of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For quinoline-based systems, including derivatives similar to this compound, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with their environment, such as biological macromolecules or solvent molecules. acs.orgnih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

The general procedure for running MD simulations on halogenated quinoline derivatives often involves the use of sophisticated software packages like AMBER (Assisted Model Building with Energy Refinement). acs.org The process typically begins with the generation of a force field, which is a set of parameters that defines the potential energy of the system. For the protein or receptor, standard force fields like FF18SB are commonly employed, while a General Amber Force Field (GAFF) is often used for the small molecule ligand, in this case, the quinoline derivative. acs.org Partial charges for the ligand are crucial for accurately modeling electrostatic interactions and are typically calculated using quantum mechanical methods, such as the Restrained Electrostatic Potential (RESP) algorithm. acs.org

The system, often a ligand-receptor complex, is then solvated in a box of explicit water molecules (e.g., TIP3P model) and neutralized by adding counterions to mimic physiological conditions. acs.org The simulation protocol involves several steps: initial energy minimization of the system to remove steric clashes, followed by a gradual heating phase to bring the system to the desired temperature (e.g., 300 K). Subsequently, an equilibration phase is run to ensure the system reaches a stable state in terms of pressure and density. Finally, the production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory data (atomic positions, velocities, and energies) is collected for analysis. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of a ligand in a binding pocket, the nature of intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and conformational changes in both the ligand and the receptor. nih.gov For instance, in studies of quinoline derivatives as enzyme inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to understand the pattern of interactions that contribute to its inhibitory potential. nih.govnih.gov

Table 1: Illustrative Parameters for a Typical MD Simulation of a Quinoline Derivative System

ParameterValue/MethodPurpose
Software AMBER18To perform the molecular dynamics simulation. acs.org
Protein Force Field FF18SBTo model the potential energy of the protein component. acs.org
Ligand Force Field GAFF (General Amber Force Field)To model the potential energy of the small molecule. acs.org
Ligand Charges RESP (Restrained Electrostatic Potential)To accurately calculate partial atomic charges. acs.org
Solvent Model TIP3P Water ModelTo explicitly solvate the system. acs.org
System Neutralization Na⁺/Cl⁻ ionsTo achieve a neutral simulation box. acs.org
Simulation Box Octahedral, 8 Å bufferTo contain the solvated system. acs.org
Production Run Time 100 nsTo collect data on the system's dynamic behavior.

Solvation Models and Environmental Effects on Electronic Structure

The chemical and physical properties of a molecule, including its electronic structure, can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvation models are employed to theoretically investigate these environmental effects. For quinoline derivatives, understanding how solvents alter properties like stability, reactivity, and spectral characteristics is crucial for applications in medicinal chemistry and materials science. acs.orgdntb.gov.ua

Two main types of solvation models are used: explicit and implicit. Explicit models, like those used in MD simulations, treat individual solvent molecules. Implicit models, such as the Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), represent the solvent as a continuous medium with a defined dielectric constant. dntb.gov.ua These continuum models are computationally less expensive and are widely used in combination with quantum mechanical methods like Density Functional Theory (DFT) to study solvated systems.

Studies on related hydroxyquinoline and halogenated quinoline compounds have utilized the IEFPCM model to explore the effects of different solvents, such as water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO), on their molecular geometry and electronic properties. dntb.gov.ua The influence of the solvent is quantified by calculating properties in the gas phase versus in the chosen solvent continuum. Key electronic properties that are analyzed include the dipole moment, molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap. acs.orgdntb.gov.ua

Research has shown that for similar quinoline-based molecules, solvation in a polar medium like water can enhance molecular stability. acs.org This is often observed as a change in the total energy of the system. The dipole moment typically increases in polar solvents, indicating a stronger interaction between the solute and the solvent. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, can also be modulated by the solvent environment; a reduction in the energy gap generally suggests increased reactivity. acs.org Furthermore, calculations of solvation free energy (SFE) can predict the solubility of a compound in different media, a critical parameter for drug design. Negative SFE values suggest that the solvation process is favorable. tandfonline.com

Table 2: Illustrative Data on the Effect of Solvation on the Electronic Properties of a Quinoline Derivative

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Energy Gap (eV)
Gas Phase 12.15-6.20-1.854.35
Ethanol 24.553.10-6.25-1.954.30
DMSO 46.73.45-6.28-2.014.27
Water 78.43.55-6.30-2.054.25

Note: The data in this table is illustrative and represents typical trends observed for related compounds, not specific experimental or calculated values for this compound.

Photophysical Properties and Optoelectronic Applications of Fluoroarylquinolines

Electronic Absorption Characteristics

The electronic absorption properties of quinoline (B57606) derivatives are pivotal in understanding their potential as functional materials in optoelectronics. The introduction of a fluorophenyl group at the 8-position of the quinoline core significantly influences these characteristics.

Spectroscopic Analysis of Absorption Maxima (λabs) and Intensities in Various Solvents

The absorption spectra of quinoline derivatives are characterized by transitions within the aromatic system. For instance, studies on various substituted quinolines reveal absorption bands in the ultraviolet and visible regions, which are sensitive to the solvent environment. scielo.brresearchgate.net The absorption bands of quinoline derivatives in the 230-320 nm range are typically assigned to π-π* transitions. scielo.br These transitions can experience a red shift in polar solvents like acetonitrile (B52724) and ethanol (B145695). scielo.br Another type of transition, the n-π* transition, is often observed as a shoulder in the 320-450 nm range and tends to be less affected by solvent polarity. scielo.br

In a study of 4,6,8-triarylquinoline-3-carbaldehydes, a related class of compounds, the absorption maxima (λabs) were observed to be solvent-dependent. For example, one derivative exhibited absorption maxima at different wavelengths in chloroform (B151607) compared to dimethylformamide (DMF). nih.gov This solvatochromism is indicative of changes in the electronic distribution upon excitation, influenced by the polarity of the surrounding medium.

Molar Extinction Coefficients

The intensity of light absorption is quantified by the molar extinction coefficient (ε). For quinoline derivatives, these coefficients can be substantial, indicating strong absorption of light at specific wavelengths. For example, a quinoline derivative was reported to have a molar extinction coefficient of 1.4 × 10⁴ L mol⁻¹ cm⁻¹ at 350 nm in ethanol. scielo.br High molar extinction coefficients are advantageous for applications requiring efficient light harvesting. In a series of 4,6,8-triarylquinoline-3-carbaldehydes, the molar extinction coefficients were found to be significant, highlighting their potential as potent absorbers of light. nih.govresearchgate.net

Influence of Fluorophenyl Substitution on Absorption Profiles

The substitution of a fluorophenyl group onto the quinoline scaffold has a discernible effect on the absorption profile. The fluorine atom, being highly electronegative, can alter the electron density within the molecule, thereby affecting the energy levels of the molecular orbitals involved in electronic transitions. researchgate.net

In a comparative study of 4,6,8-triarylquinoline-3-carbaldehydes, the derivative bearing a 4-fluorophenyl group (2b) showed an absorption maximum at 275 nm, while the unsubstituted phenyl (2a) and 4-methoxyphenyl (B3050149) (2c) analogues absorbed at 278 nm and 282 nm, respectively, in chloroform. researchgate.netnih.gov This blue-shift for the fluorinated compound suggests that the fluorine atom's electron-withdrawing nature can influence the π-electron system of the quinoline ring. nih.gov However, in other systems, the introduction of a fluorine atom has been observed to cause a slight red-shift in emission wavelengths, attributed to a greater stabilization of molecular orbitals in the excited state. researchgate.net The presence of a 4-fluorophenyl moiety in certain 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines led to reduced absorption intensities compared to derivatives with chloro atoms, suggesting that the nature of the halogen substituent plays a crucial role. nih.gov

Table 1: Absorption Characteristics of Related Quinolines

Compound Solvent λabs (nm) Reference
Quinoline Derivative 8d Ethanol 350 scielo.br
4,6,8-Triarylquinoline-3-carbaldehyde (2a, Phenyl) Chloroform 278 researchgate.netnih.gov
4,6,8-Triarylquinoline-3-carbaldehyde (2b, 4-Fluorophenyl) Chloroform 275 researchgate.netnih.gov
4,6,8-Triarylquinoline-3-carbaldehyde (2c, 4-Methoxyphenyl) Chloroform 282 researchgate.netnih.gov

This table presents data for related quinoline compounds to provide context for the properties of 8-(4-Fluorophenyl)quinoline.

Fluorescence and Luminescence Properties

The emission of light from fluoroarylquinolines upon excitation is a key feature for their application in light-emitting devices and as fluorescent probes.

Emission Spectra and Maxima (λem)

The emission spectra of quinoline derivatives are sensitive to their molecular structure and the surrounding environment. Generally, these compounds exhibit fluorescence in the visible region of the electromagnetic spectrum. For instance, quinoline derivatives have been shown to have emission bands around 400 nm in polar solvents. scielo.br

In the study of 4,6,8-triarylquinoline-3-carbaldehydes, the emission maxima (λem) were influenced by the substituents on the aryl rings. In chloroform, the 4-fluorophenyl substituted derivative (2b) and the unsubstituted phenyl derivative (2a) both showed an emission maximum at 424 nm, while the 4-methoxyphenyl derivative (2c) was red-shifted to 474 nm. nih.gov This suggests that the electron-donating methoxy (B1213986) group has a more significant impact on the emission energy than the moderately donating fluorophenyl group in this particular system. nih.gov In another series of related compounds, the 4-fluorophenyl substituted derivative (4b) exhibited a high fluorescence emission intensity with a maximum at 395 nm in chloroform. nih.govmdpi.com

Fluorescence Quantum Yield Determinations

The efficiency of the fluorescence process is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the molecular structure and can be affected by factors such as the presence of electron-withdrawing or electron-donating groups and the solvent polarity.

The introduction of a fluorine atom can have a variable effect on the quantum yield. In some cases, it has been reported to have a negative effect, acting as a quencher and reducing the emission intensity and quantum yield. rsc.org Conversely, in a study of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives, a high fluorescence yield was observed for a fluoro-substituted compound. researchgate.net For a series of 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives, reduced fluorescence quantum yields were observed, which was attributed to the electron-decreasing effect of the 3-(4-fluorophenyl)azomethine group on the quinoline ring. nih.govmdpi.com In contrast, trifluoromethyl-substituted quinoline-phenol Schiff bases have shown a range of quantum yields from low to good in various solvents, indicating the complex role of fluorine substitution. beilstein-journals.orgbeilstein-journals.org

Table 2: Fluorescence Properties of Related Quinolines

Compound Solvent λex (nm) λem (nm) Φf Reference
Quinoline Derivative 8d Ethanol 355 397 0.22 scielo.brscielo.br
4,6,8-Triarylquinoline-3-carbaldehyde (2a, Phenyl) Chloroform 355 424 - nih.gov
4,6,8-Triarylquinoline-3-carbaldehyde (2b, 4-Fluorophenyl) Chloroform 355 424 - nih.gov
4,6,8-Triarylquinoline-3-carbaldehyde (2c, 4-Methoxyphenyl) Chloroform 355 474 - nih.gov
4,6,8-Triaryl-quinoline-3-methanol (4b, 4-Fluorophenyl) Chloroform 350 395 - nih.govmdpi.com

This table presents data for related quinoline compounds to provide context for the properties of this compound. The symbol "-" indicates that the data was not provided in the source.

Stokes Shift Magnitude and Origin

The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a critical parameter in characterizing fluorescent molecules. In fluorinated quinoline systems, the magnitude of the Stokes shift is significantly influenced by the molecular structure and its interaction with the surrounding environment. For instance, trifluoromethylated quinoline-phenol Schiff bases exhibit larger Stokes shifts in more polar solvents like DMSO (65–150 nm) and MeOH (65–130 nm) compared to less polar chloroform (59–85 nm). beilstein-journals.orgbeilstein-journals.org A related compound, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, has a reported Stokes shift of 110 nm. vulcanchem.com

The origin of these substantial Stokes shifts is often attributed to changes in the molecule's geometry upon excitation. mdpi.com Theoretical calculations on quinoline-based fluorophores suggest that after photoexcitation, the molecule undergoes geometry relaxation. mdpi.com This structural rearrangement leads to a more planar conformation in the excited state compared to the ground state. mdpi.com The resulting energy difference between the less stable ground state geometry and the stabilized, relaxed excited state geometry contributes significantly to the observed large Stokes shift. mdpi.com This process is often coupled with an intramolecular charge transfer (ICT) character, where the electronic distribution within the molecule changes dramatically upon excitation. beilstein-journals.orgmdpi.com

Solvatochromic Effects on Photoluminescence

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. The photoluminescence of fluorinated quinoline derivatives often exhibits strong positive solvatochromism, where the emission wavelength undergoes a red shift (moves to longer wavelengths) as the polarity of the solvent increases. mdpi.com This phenomenon is a direct consequence of the differing interactions between the solvent molecules and the fluorophore in its ground and excited states. mdpi.com

The emission spectra of certain quinoline-based fluorophores are highly dependent on solvent polarity, which indicates a significant difference in the dipole moment between the ground state (μ_g) and the excited state (μ_e). mdpi.com An increase in solvent polarity leads to a greater stabilization of the more polar excited state, thus lowering its energy and causing a bathochromic (red) shift in the emission band. mdpi.com This effect has been observed in various quinoline derivatives, where absorption and emission spectra were measured in solvents of varying polarity to probe the influence on their photophysical properties. researchgate.netnih.gov By analyzing the Stokes shift as a function of solvent polarity using models like the Lippert-Mataga equation, it is possible to estimate the change in dipole moment upon excitation (Δμ). mdpi.com For a series of related styrylquinoline compounds, the calculated change in dipole moment (Δμ_eg) ranged from 15.8 D to 18.4 D, confirming a substantial increase in polarity in the excited state. mdpi.com

The table below illustrates the solvatochromic effect on the emission wavelength and Stokes shift for a related quinoline fluorophore, demonstrating the red shift with increasing solvent polarity.

SolventEmission Max (λ_em) [nm]Stokes Shift (Δν) [cm⁻¹]
Dioxane4836470
Chloroform5017500
Ethyl Acetate5067780
Dichloromethane5118050
Acetone5248640
Acetonitrile5258700
DMSO5359100
Methanol (B129727)5409330
Data adapted for a representative quinoline fluorophore from related studies. mdpi.com

Intramolecular Charge Transfer (ICT) in Fluorinated Quinoline Systems

Intramolecular charge transfer (ICT) is a fundamental process that governs the photophysical behavior of many donor-π-acceptor molecules, including fluorinated quinoline systems. nih.gov In these systems, the quinoline scaffold often acts as the electron-accepting unit. researchgate.netmdpi.com The 4-fluorophenyl group, attached at the 8-position, can act as a moderate electron-donating group, facilitating the charge transfer upon photoexcitation. researchgate.netmdpi.com

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is usually centered on the acceptor quinoline ring. beilstein-journals.org This creates a charge-separated excited state that is significantly more polar than the ground state. mdpi.com This change in electronic distribution is the primary reason for the observed solvatochromic effects and large Stokes shifts. mdpi.com

Studies on 4,6,8-triarylquinoline derivatives, including those with 4-fluorophenyl substituents, have shown that increased π-electron delocalization from the aryl groups into the electron-deficient quinoline ring enhances emission. researchgate.netmdpi.com The character of this emission is often described as having significant ICT nature. beilstein-journals.orgresearchgate.netmdpi.com Theoretical calculations on related systems have confirmed large differences between the ground and excited state dipole moments, which is a key indicator of an ICT process. mdpi.com This photoinduced charge separation and the subsequent geometry relaxation lead to the formation of a stabilized ICT state from which fluorescence occurs. mdpi.com

Potential in Advanced Materials and Optoelectronics

The unique photophysical properties of fluoroarylquinolines, such as this compound, driven by intramolecular charge transfer, make them highly promising candidates for a variety of advanced materials and optoelectronic applications. researchgate.netmdpi.comnih.gov

Quinoline derivatives are extensively researched for their use in organic light-emitting diodes (OLEDs). nih.govnih.gov They can function as efficient emitting materials, electron-transporting layers, or as ligands in metal complexes used in phosphorescent OLEDs. researchgate.netmdpi.com The photophysical properties of compounds like 6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline (B2483864) position them as strong candidates for applications that require efficient light emission. Metal chelates of 8-hydroxyquinoline (B1678124) are among the most reliable materials for OLEDs due to their high fluorescence, thermal stability, and excellent electron-transporting capabilities. researchgate.net The introduction of fluorine substituents is a known strategy to tune the optical and electronic properties of these materials for enhanced device performance. researchgate.net Research on pyrazoloquinoline derivatives, including those with fluorophenyl groups, has also demonstrated their potential as emission materials in OLEDs. nih.gov

The strong absorption and fluorescence characteristics of quinoline-based compounds make them suitable for development as advanced dyes and pigments. researchgate.net Quinoline is a known precursor for the synthesis of various dyes, including C.I. Acid Yellow 3. researchgate.net Derivatives such as styrylquinolines are recognized as dyes with enhanced photo- and electroluminescent properties. mdpi.com Recently, quinoline and quinoxaline-based dyes have been designed to act as photoinitiators for polymerization reactions under visible light, highlighting their utility in industrial applications. nih.gov The tunability of the quinoline core through substitutions allows for the creation of dyes with specific colors and properties for various applications, including textiles and advanced optical materials. researchgate.netossila.com

Quinoline derivatives are gaining significant attention for their application in third-generation photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells (PSCs). nih.govnih.gov In DSSCs, quinoline-based dyes can act as the sensitizer, absorbing sunlight and injecting electrons into a semiconductor material like TiO₂. ossila.com The ability to tune the absorption spectra and energy levels of these dyes through chemical modification is crucial for maximizing solar cell efficiency. nih.gov Furthermore, small donor-acceptor molecules that incorporate a quinoline-fluorene system have shown promising properties for photovoltaic applications. mdpi.com While not a quinoline, a polymer featuring a quinoxaline (B1680401) unit with a 4-fluorophenyl side chain has been used to create polymer solar cells with outstanding power conversion efficiency, demonstrating the value of the fluorinated phenyl moiety in photovoltaic material design. researchgate.net

Coordination Chemistry and Ligand Design with 8 4 Fluorophenyl Quinoline Scaffolds

Design and Synthesis of 8-Quinoline-Based Ligands Bearing Fluorophenyl Moieties

The design of ligands based on the 8-quinoline scaffold is a cornerstone of modern coordination chemistry, prized for the scaffold's inherent ability to form stable chelate rings with metal ions. The synthetic versatility of quinoline (B57606) allows for extensive modification, enabling the creation of ligands with tailored properties. nih.gov Incorporating a fluorophenyl moiety, particularly at the 8-position, is a strategic design choice intended to modulate the ligand's electronic character and the subsequent properties of its metal complexes.

A notable example of such a ligand is 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H), synthesized through the condensation reaction of quinoline-8-carbaldehyde and 4-(4-fluorophenyl)-3-thiosemicarbazide. whiterose.ac.uk This modular synthesis approach highlights the accessibility of these complex ligands from readily available precursors. The reaction typically proceeds in a solvent like methanol (B129727), yielding the desired product as a crystalline solid. whiterose.ac.uk The fluorine substituent on the phenyl ring enhances the ligand's electronic properties and can influence the supramolecular assembly of its metal complexes through non-covalent interactions. whiterose.ac.uk

Table 1: Synthesis and Properties of 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H)

Property Value Reference
Starting Materials Quinoline-8-carbaldehyde, 4-(4-fluorophenyl)-3-thiosemicarbazide whiterose.ac.uk
Solvent Methanol whiterose.ac.uk
Yield 63% whiterose.ac.uk
Appearance Yellow crystalline solid whiterose.ac.uk

| Mass Spec. (HR, ESI+) m/z | 325.0924 ([M+H]+) | whiterose.ac.uk |

The coordinating behavior of 8-substituted quinoline ligands is defined by their chelation ability and denticity, which refers to the number of donor atoms that can bind to a central metal ion. The 8-hydroxyquinoline (B1678124) (oxine) scaffold is a classic example of a bidentate chelating agent, using its hydroxyl oxygen and quinoline nitrogen to form a stable five-membered ring with a metal ion. scirp.orgscispace.com

Formation and Characterization of Metal-Quinoline Complexes

The rich coordination chemistry of 8-quinoline-based ligands facilitates the formation of a wide variety of metal complexes. These complexes are synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting structures often exhibit interesting geometries and photophysical or electrochemical properties, largely governed by the nature of the metal ion and the ligand's specific design. ckthakurcollege.netresearchgate.net

The synthesis of transition metal complexes with 8-quinoline ligands bearing fluorophenyl moieties has been successfully demonstrated. For instance, a Cobalt(III) complex, [Co(L2)₂]BF₄, was synthesized using the 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone ligand (L2H). whiterose.ac.uk The general procedure involves reacting the ligand with a Cobalt(II) salt, such as Co(BF₄)₂·6H₂O, in a solvent like methanol. During the reaction, the Cobalt(II) center is oxidized to Cobalt(III), and two deprotonated ligands coordinate to the metal center to form the final complex. whiterose.ac.uk

While this specific ligand has been used to form a Cobalt(III) complex, the versatile nature of the quinoline scaffold allows for chelation with a wide range of metal ions, including Copper(II) and Aluminum(III). scirp.orgscispace.com The synthesis of such complexes typically involves the reaction of the ligand with the corresponding metal salt (e.g., CuCl₂, AlCl₃) under controlled conditions. nih.govscirp.org The stoichiometry of the resulting complex, often 1:2 (metal:ligand), depends on the metal's coordination number and oxidation state. nih.govresearchgate.net

Table 2: Synthesis Details for [Co(L2)₂]BF₄

Parameter Details Reference
Ligand 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H) whiterose.ac.uk
Metal Salt Co(BF₄)₂·6H₂O whiterose.ac.uk
Solvent Methanol whiterose.ac.uk
Yield 71% whiterose.ac.uk

| Appearance | Dark green crystalline solid | whiterose.ac.uk |

For the [Co(L2)₂]BF₄ complex, where L2 is the deprotonated form of 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone, X-ray crystallography revealed a distorted octahedral geometry. whiterose.ac.uk The cobalt(III) ion is coordinated by two tridentate ligands. Each ligand binds to the cobalt center through the quinoline nitrogen, the imine nitrogen, and the thione sulfur atom. The two ligands are arranged meridionally around the metal ion. Such detailed structural analysis is crucial for understanding the relationship between the ligand's structure and the resulting complex's properties. whiterose.ac.uk The ability to obtain single crystals suitable for diffraction studies is a key step in the characterization process. iucr.org

A suite of spectroscopic techniques is employed to characterize both the free ligands and their metal complexes, confirming their identity and providing insight into their electronic structure and bonding.

FTIR Spectroscopy: In the FTIR spectrum of the 8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H) ligand, characteristic bands for N-H stretching (3288, 3144 cm⁻¹), N=C stretching (1607 cm⁻¹), and C=S stretching (1096 cm⁻¹) are observed. whiterose.ac.uk Upon complexation with Cobalt(III), significant shifts in these bands occur. For example, the disappearance of the N-H bands and shifts in the imine and thiocarbonyl frequencies confirm the deprotonation of the ligand and its coordination to the metal through the nitrogen and sulfur atoms. whiterose.ac.uk

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for characterizing the ligand structure in solution. For L2H, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the N-H protons. The ¹⁹F NMR spectrum shows a singlet at -116.83 ppm, confirming the presence of the fluorine atom. whiterose.ac.uk For the diamagnetic Co(III) complex, the NMR spectra provide evidence of coordination, with notable shifts in the proton signals adjacent to the coordinating atoms. whiterose.ac.uk

UV-Visible Spectroscopy: The electronic absorption spectra of these compounds provide information about the electronic transitions. The L2H ligand exhibits absorption maxima at 235 nm and 346 nm in methanol, corresponding to π→π* transitions within the aromatic system. whiterose.ac.uk Upon formation of the Co(III) complex, new bands appear in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) and d-d transitions, characteristic of the coordination environment. nih.govmdpi.com

Table 3: Spectroscopic Data for L2H and its Co(III) Complex

Technique Ligand (L2H) Complex ([Co(L2)₂]BF₄) Reference
FTIR (cm⁻¹) ν(N-H): 3288, 3144; ν(N=C): 1607; ν(C=S): 1096 ν(N=C): 1593; ν(C-S): 768 whiterose.ac.uk
UV/vis (λₘₐₓ, nm) 235, 346 288, 398 whiterose.ac.uk

| ¹⁹F{¹H} NMR (ppm) | -116.83 | Not reported | whiterose.ac.uk |

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. It provides information about the stability of different oxidation states of the metal center and the electronic influence of the coordinated ligands. nih.gov

Studies on related quinoline-based metal complexes have shown that their electrochemical behavior is highly dependent on both the metal and the ligand structure. mdpi.comnih.gov For instance, the redox potentials of iridium(III) complexes with substituted phenylvinyl-quinoline ligands are tuned by the electron-donating or electron-withdrawing nature of the substituents. mdpi.com Similarly, the redox potential of gold(III) complexes with 8-substituted quinolines is modulated by the electronic properties of the donor atom at the 8-position. nih.gov For a complex like [Co(L2)₂]BF₄, cyclic voltammetry would be expected to show redox events corresponding to the Co(III)/Co(II) couple. The potential at which this occurs would be influenced by the strong σ- and π-donating character of the tridentate N,N,S ligand, which stabilizes the higher oxidation state of cobalt.

Catalytic Applications of Quinoline-Metal Complexes

The versatile coordination chemistry of quinoline derivatives has established them as privileged scaffolds in the design of ligands for homogeneous catalysis. The nitrogen atom of the quinoline ring, along with potential donor atoms from substituents, can form stable complexes with a variety of transition metals, including palladium, iron, cobalt, and iridium. whiterose.ac.ukacs.org These metal complexes have demonstrated significant catalytic activity in a range of organic transformations. Functionalization of the quinoline ring is a key strategy for modulating the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic efficacy and selectivity. whiterose.ac.uk

While direct catalytic applications of metal complexes featuring the specific 8-(4-fluorophenyl)quinoline ligand are not extensively documented, related structures have shown considerable promise in important chemical reactions. For instance, iron-based catalysts have been successfully employed for the selective hydrogenation of quinoline derivatives. rsc.org In one study, a robust, heterogeneous iron catalyst was developed that could selectively hydrogenate the pyridine (B92270) ring of various quinoline substrates, including a derivative featuring a 4-fluorophenyl moiety. rsc.org This process yields 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many bioactive compounds and materials. rsc.orgpku.edu.cn The reaction proceeds with high selectivity, tolerating a wide array of functional groups. rsc.org

Furthermore, cobalt complexes have been utilized for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as a hydrogen source. nih.gov This reaction is facilitated by a cobalt-amido cooperative catalyst and proceeds efficiently at room temperature, accommodating a broad range of functional groups on the quinoline core. nih.gov Although not specific to the 8-(4-fluorophenyl) derivative, this work highlights the potential of quinoline-metal complexes in selective hydrogenation reactions.

In the realm of photocatalysis, iridium(III) complexes containing ligands derived from 2-(4-fluorophenyl)quinoline (B2528226) have been synthesized and investigated. These complexes serve as effective photocatalysts for the aerobic oxidation of sulfides to sulfoxides in environmentally benign aqueous media. researchgate.net This demonstrates that the incorporation of a fluorophenyl-substituted quinoline framework into a metal complex can facilitate important oxidative transformations under mild, sustainable conditions.

The table below summarizes the catalytic activity of metal complexes with related quinoline ligands, illustrating the types of transformations they can mediate.

Catalyst/SystemSubstrateTransformationKey FindingsReference
Heterogeneous Iron Catalyst (Fe@N-C)Quinoline derivative with a 4-fluorophenyl groupSelective HydrogenationSuccessfully hydrogenated to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) with good yield. rsc.org
Cobalt-amido Cooperative CatalystGeneral QuinolinesPartial Transfer HydrogenationEfficient conversion to 1,2-dihydroquinolines at room temperature with high functional group tolerance. nih.gov
Iridium(III) Complex with N,N′-bis(2-(4-fluorophenyl)quinolin-8-yl)ethane-1,2-diamineSulfidesAerobic PhotooxidationPronounced catalytic activity and chemo-selectivity for the oxidation of sulfides to sulfoxides in water. researchgate.net
Iron(II) Dichloride Complexes with 8-(Benzimidazol-2-yl)quinolinesEthylene (B1197577)PolymerizationShowed high catalytic activities for ethylene polymerization at elevated temperatures. acs.org

Development of Metallosupramolecular Materials

The field of metallosupramolecular chemistry leverages the principles of self-assembly, where carefully designed organic ligands and metal ions spontaneously organize into well-defined, ordered architectures. sci-hub.se Quinoline derivatives, particularly those capable of chelation like 8-substituted quinolines, are excellent building blocks, or "tectons," for constructing these materials. rsc.org The resulting supramolecular assemblies, which can range from discrete multinuclear complexes to extended coordination polymers, have potential applications in areas such as sensing, light-emitting devices, and functional materials. whiterose.ac.ukrsc.orgacs.org

A significant strategy in the design of these materials involves modifying the quinoline ligand with substituents that can direct the solid-state assembly through various non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The this compound scaffold, or derivatives thereof, has been incorporated into ligands for the synthesis of functional metallosupramolecular materials.

In a notable study, a series of 8-quinoline-4-R-3-thiosemicarbazone ligands were synthesized, including a derivative where the R group is a 4-fluorophenyl moiety (8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone). whiterose.ac.ukresearchgate.net These ligands were then used to create cobalt(III) coordination complexes. whiterose.ac.ukresearchgate.net Crystallographic analysis of these complexes revealed that the nature of the substituent on the thiosemicarbazone framework significantly influences the resulting solid-state supramolecular network topologies. whiterose.ac.ukresearchgate.net The modularity of this synthetic approach, combined with the ability to tune the supramolecular structure, makes these compounds excellent candidates for the development of functional materials. whiterose.ac.ukresearchgate.net For instance, the incorporation of a long alkyl chain onto a related ligand in the series imparted solution processability, allowing the complex to be deposited as a Langmuir-Blodgett film, a key technique in materials science. whiterose.ac.ukresearchgate.net

The table below details the synthesis and structural features of a cobalt(III) complex derived from a ligand incorporating the 4-fluorophenyl group, highlighting its role in forming supramolecular structures.

LigandMetal IonResulting ComplexKey Supramolecular FeaturesReference
8-Quinoline 4-(4-fluorophenyl)-3-thiosemicarbazone (L2H)Co(III)[Co(L2)2]BF4The 4-fluorophenyl substituent influences the solid-state supramolecular network topology through specific intermolecular interactions. whiterose.ac.ukresearchgate.net
8-sulfonyl-(1-pyrazolyl)-quinolineAg(I)Discrete dimeric species and higher-dimensional networksSupramolecular association is driven by π–π stacking of the quinoline tectons and C–H⋯π interactions. rsc.org
Substituted 8-hydroxyquinoline ligandsCd(II)Multinuclear Cd(II) complexes (dinuclear, trinuclear, tetranuclear)The substituents on the quinoline ring control the final core structure and photoluminescence properties of the self-assembled complexes. rsc.org

The ability of substituents to direct the self-assembly process is a recurring theme. Studies on other 8-quinolinate-based systems, such as those with cadmium(II), show that varying the substituents on the ligand can dramatically alter the nuclearity and structure of the resulting complexes, leading to dinuclear, trinuclear, or tetranuclear cores with distinct photoluminescence properties. rsc.org These findings underscore the principle that the 4-fluorophenyl group in this compound can play a crucial role in crystal engineering, guiding the formation of specific supramolecular architectures through interactions involving the fluorine atom and the aromatic rings. acs.org

Supramolecular Chemistry and Crystal Engineering of 8 4 Fluorophenyl Quinoline Architectures

Analysis of Non-Covalent Interactions

A full analysis of non-covalent interactions is contingent on obtaining a solved crystal structure. Such an analysis would typically involve the identification and geometric characterization of all significant intermolecular contacts.

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O, C-H···N, C-H···π)

In the absence of traditional hydrogen bond donors (like O-H or N-H), the structure would be examined for weaker C-H···N and C-H···π interactions. The quinoline (B57606) nitrogen atom is a potential hydrogen bond acceptor, likely forming C-H···N bonds with hydrogen atoms from adjacent molecules. Furthermore, the aromatic rings of both the quinoline and fluorophenyl moieties could act as acceptors for C-H···π interactions, which are common in the packing of aromatic compounds. nih.gov

Halogen Bonding Interactions (e.g., F···H, F···C)

The fluorine atom on the phenyl ring is a key feature of this molecule. Its role in the crystal packing would be of significant interest. Interactions such as C-H···F hydrogen bonds and potentially C-F···π or C-F···C contacts would be investigated. nih.gov The nature of fluorine's participation in intermolecular interactions can be ambiguous, sometimes engaging in weak hydrogen bonds and other times being largely non-interactive, depending on the electronic environment. acs.org

Aromatic π-π Stacking Interactions

Given the two aromatic systems in 8-(4-Fluorophenyl)quinoline, π-π stacking interactions are highly anticipated to be a major contributor to the crystal packing. The analysis would involve calculating the centroid-to-centroid distances and slip angles between parallel-displaced or T-shaped arrangements of the quinoline and fluorophenyl rings of neighboring molecules.

Molecular Packing and Crystal Structure Topology

A description of the molecular packing would detail how the non-covalent interactions assemble the individual molecules into a three-dimensional supramolecular architecture. This would involve identifying common packing motifs like chains, layers, or more complex 3D networks.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

To quantify the contributions of the various intermolecular interactions, Hirshfeld surface analysis would be employed. This powerful tool maps the close contacts on a 3D surface around the molecule. From this, 2D fingerprint plots are generated, which provide a quantitative summary of the different types of interactions. For example, the percentage contribution of H···H, C···H/H···C, and F···H/H···F contacts to the total Hirshfeld surface area would be calculated, offering a clear picture of the most significant forces in the crystal packing. urfu.runih.govmdpi.comiucr.org

Energy Framework Analysis of Crystal Lattices

Energy framework analysis is a powerful computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.netcrystalexplorer.net This method involves calculating the pairwise interaction energies between a central molecule and its neighbors and representing these energies graphically as cylinders connecting the molecular centroids. researchgate.netcrystalexplorer.net The radii of the cylinders are proportional to the magnitude of the interaction energy, providing an intuitive picture of the crystal's energetic topology. researchgate.net

The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_elec), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). mdpi.com For quinoline-based systems, which are rich in aromatic rings, dispersion forces are often the most significant contributor to the stability of the crystal packing. mdpi.comresearchgate.net

The visualization of these frameworks helps to rationalize the mechanical properties of crystals. researchgate.net For instance, crystal lattices with strong interactions in three dimensions tend to be brittle, whereas those with strong interactions primarily in one or two dimensions might exhibit properties like bending or shearing. researchgate.net The energy frameworks for this compound would likely show a complex 3D topology due to the potential for varied interactions including π-π stacking, C-H···N, and C-H···F hydrogen bonds.

Table 1: Representative Pairwise Interaction Energies (kJ/mol) for a Quinoline Derivative Crystal Lattice

This table presents data for Quinolin-8-yl 4-chlorobenzoate (B1228818) as a representative example to illustrate the typical energy contributions in such systems. mdpi.com The energies were calculated using the B3LYP/6-31G(d,p) model.

Interaction PairNR (Å)E_elecE_polE_disE_repE_tot
C-H···N23.58-25.6-2.7-29.222.3-35.2
π···π23.75-15.8-4.1-55.938.1-37.7
C-H···O23.62-18.9-2.1-22.516.4-27.1
Cl···π13.98-8.2-1.5-19.810.5-19.0

N = number of molecular pairs in the first coordination sphere; R = distance between molecular centroids.

Role of Substituents in Directing Solid-State Supramolecular Networks

The substituents on a molecular scaffold play a critical role in directing the formation of specific supramolecular architectures. rsc.orgnih.gov In this compound, both the quinoline core and the fluorinated phenyl ring are key to defining the intermolecular interactions.

The quinoline moiety itself is a versatile structural motif in supramolecular chemistry due to its ability to participate in strong C–H···π and π–π stacking interactions. acs.org The nitrogen atom acts as a hydrogen bond acceptor, commonly forming C-H···N bonds. mdpi.com

The introduction of a fluorine atom on the phenyl ring at the 4-position has several consequences. The high electronegativity of fluorine creates a strong C-F bond dipole, which can engage in various electrostatic interactions. chim.it While fluorine is a weak hydrogen bond acceptor, C-H···F interactions are frequently observed and contribute to the stability of the crystal packing. acs.org The strength of these interactions is often modest but can become significant when acting cooperatively with other weak forces. mdpi.com Studies on fluorinated N-heterocycles show that the influence of fluorine is highly context-dependent; it can alter molecular conformation, basicity, and the propensity to form specific intermolecular contacts. chim.itnih.gov

In some crystal structures, fluorine substitution has been shown to result in isostructural packing arrangements compared to the non-fluorinated analogues, indicating that the substituent can be accommodated within a robust, pre-existing packing motif. rsc.org However, in other cases, fluorine directs entirely new packing schemes. For example, in a study of N-phenylmaleimides, C-H···O contacts were found to be dominant, but C-H···F contacts were also of clear relevance in guiding the solid-state organization. acs.org Conversely, the often-cited π···πF (interaction between a fluorinated and a non-fluorinated aromatic ring) was found to be a less reliable or robust supramolecular synthon in that particular system. acs.org Therefore, the supramolecular network of this compound is the result of a competition and synergy between various potential interactions, including π-π stacking of the aromatic systems, C-H···N hydrogen bonds to the quinoline nitrogen, and weaker C-H···F interactions.

Co-crystallization and Supramolecular Self-Assembly

Co-crystallization is a powerful crystal engineering strategy used to create novel solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. sci-hub.se Quinoline and its derivatives are excellent candidates for co-crystallization due to the nitrogen atom's ability to act as a reliable hydrogen bond acceptor, forming robust supramolecular synthons with hydrogen bond donors like carboxylic acids. researchgate.net Studies on co-crystals between quinoline and various carboxylic acids have demonstrated the formation of predictable one-dimensional supramolecular chains based on O-H···N hydrogen bonds. researchgate.net

Beyond discrete co-crystals, quinoline derivatives can also undergo supramolecular self-assembly to form extended, functional materials like organogels. rsc.orgnih.gov This process involves the spontaneous organization of molecules into well-defined, non-covalently bonded nanostructures, such as fibers or ribbons, which then entangle to form a macroscopic gel network. rsc.org The driving forces for the self-assembly of quinoline-based gelators are typically a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The resulting supramolecular materials can exhibit interesting properties, such as stimuli-responsive fluorescence. rsc.orgnih.gov The this compound molecule, with its combination of a hydrogen bond acceptor site and extensive aromatic surfaces, possesses the necessary structural features to act as a tecton (building block) for the self-assembly of such advanced supramolecular architectures. acs.org

Advanced Analytical Methodologies in Quinoline Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized quinoline (B57606) compounds and for separating them from reaction mixtures. In the analysis of quinoline derivatives, a common setup involves a C-18 column, which is a type of reversed-phase column. mdpi.comnih.gov

For instance, in the purity determination of various synthesized quinoline derivatives, an Agilent 1260 infinity HPLC system equipped with a C-18 Hypersil BDS column (5 μm, 0.4 mm × 25 mm) has been utilized. mdpi.com The mobile phase, a mixture of ethanol (B145695) and heptane, is pumped at a flow rate of 1 mL/min. mdpi.com The detection of the compounds is typically carried out using a UV-Vis detector, monitoring a range of wavelengths (e.g., 190–400 nm) to find the maximal absorbance of the compound of interest. mdpi.com Purity levels are often expected to be above 95% for subsequent biological or chemical studies. mdpi.com

In other applications, the mobile phase for HPLC analysis of quinoline derivatives might consist of a mixture of acetonitrile (B52724), water, and trifluoroacetic acid (TFA), for example, in a ratio of 29.9/70/0.1 (v/v/v) with a flow rate of 0.5 ml/min. tandfonline.com The choice of the mobile phase and column is critical for achieving optimal separation and resolution of the target compound from any impurities or byproducts.

Table 1: HPLC Purity Data for Selected Quinoline Derivatives

Compound Name HPLC Purity (%) Reference
2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline 96.35 doi.org
3-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)benzaldehyde 99.66 doi.org
4-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)benzoic acid 90.74 doi.org
2-(p-chlorophenyl)-6-(4-methoxyphenyl)quinolin-4-yl)oxy)propyl)morpholine 96.78 tandfonline.com
4-(3-((2-(4-chlorophenyl)-6-(4-methoxyphenyl)quinolin-4-yl)oxy)propyl)morpholine 99.88 tandfonline.com

This table is for illustrative purposes and showcases purity data for various quinoline derivatives, not specifically 8-(4-Fluorophenyl)quinoline, as direct data was not available in the search results.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of quinoline research, GC is often coupled with a mass spectrometer (GC-MS) for the identification and quantification of various components. madison-proceedings.com

The operational parameters of the GC system are crucial for successful analysis. For instance, the inlet temperature is typically set based on the boiling point of the analyte. For quinoline, which has a boiling point of approximately 240°C, an inlet temperature of around 250°C has been found to yield optimal response values. madison-proceedings.com The temperature program of the GC oven, including the initial temperature, ramp rate, and final temperature, is carefully optimized to ensure good separation of the target compound from other volatile components in the sample. madison-proceedings.com

For example, a typical GC analysis of quinoline might involve setting the termination temperature to 260°C to facilitate the elution of any residual quinoline from the capillary column. madison-proceedings.com Under optimized conditions, the retention time of quinoline can be determined, allowing for its identification in complex mixtures. madison-proceedings.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Characterization

The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for the comprehensive characterization of compounds like this compound. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer both separation and structural elucidation capabilities. madison-proceedings.comeurl-pesticides.eu

In LC-MS/MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. This allows for the determination of the molecular weight of the compound and its fragments, providing crucial information for structural identification. For example, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of a synthesized molecule. doi.org

Similarly, GC-MS is widely used for the analysis of volatile and semi-volatile quinoline derivatives. madison-proceedings.comcore.ac.uk The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This technique is valuable for identifying and quantifying quinoline compounds in various matrices. madison-proceedings.com The choice between LC-MS/MS and GC-MS often depends on the volatility and thermal stability of the compound of interest.

Electrochemical Studies for Redox Properties and Electron Transfer

Electrochemical studies, such as cyclic voltammetry (CV), are employed to investigate the redox properties and electron transfer mechanisms of quinoline derivatives. These studies provide insights into the molecule's ability to accept or donate electrons, which is a fundamental aspect of its chemical reactivity.

The electrochemical behavior of N-containing aromatic molecules is characterized by their ability to undergo reduction, often involving the transfer of two electrons to form their dihydro-counterparts. dtu.dk The redox potential of these molecules can be influenced by the presence of various functional groups. Electron-withdrawing groups tend to increase the redox potential, while electron-donating groups generally decrease it. dtu.dk

In a typical electrochemical experiment, the compound of interest is dissolved in a suitable electrolyte solution, and a potential is applied to a working electrode. The resulting current is measured, providing information about the oxidation and reduction potentials of the molecule. For instance, studies on phthalocyanine (B1677752) complexes, which are also nitrogen-containing macrocycles, have shown that they undergo one-electron metal- and/or ligand-based reversible or quasi-reversible reduction and oxidation processes. researchgate.net These electrochemical properties are crucial for applications in areas such as organic electronics and catalysis.

Concluding Remarks and Future Research Outlook for 8 4 Fluorophenyl Quinoline

Current State of Research and Knowledge Gaps in Fluoroarylquinoline Chemistry

Fluoroarylquinolines, a class of heterocyclic compounds, are gaining significant attention in various scientific fields due to their diverse biological activities and potential applications in materials science. The introduction of a fluorine atom or a fluorinated phenyl group into the quinoline (B57606) scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, leading to enhanced biological efficacy and novel material characteristics.

Current research in fluoroarylquinoline chemistry is vibrant, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. For instance, various 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant and antihypertensive activities. jst.go.jp Specifically, compounds featuring a 2-hydroxypropyloxyquinoline moiety have demonstrated notable potential in both areas. jst.go.jp The exploration of quinoline derivatives as antimicrobial and antifungal agents is also an active area of research. nih.gov

Despite the progress, significant knowledge gaps remain. A primary challenge is the development of environmentally friendly and efficient synthetic methods for quinoline derivatives. acs.orgresearchgate.net Traditional methods often involve harsh reaction conditions, expensive catalysts, and the generation of hazardous byproducts. acs.org Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for many biological targets is still lacking. While studies have identified promising lead compounds, further optimization is often required to improve potency, selectivity, and pharmacokinetic profiles. For example, while some 3-arylquinolines have shown promise as antileishmanial agents, issues with hydrophobicity and metabolic stability need to be addressed. acs.orgnih.gov

Prospective Directions in Synthetic Methodologies and Process Intensification

The development of greener and more efficient synthetic routes for quinolines is a key area of future research. researchgate.netmdpi.com This includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as the development of novel catalytic systems. researchgate.netrsc.org

Green Chemistry Approaches:

Nanocatalysts: The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines due to their unique properties. acs.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water is a significant step towards greener synthesis. researchgate.net

Process Intensification: Continuous flow synthesis is emerging as a powerful tool for the production of quinolines. researchgate.networktribe.comvapourtec.com This technology offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for scalability. For example, a continuous photochemical process has been developed for the synthesis of various quinoline products with high yields and throughputs. vapourtec.com Another study demonstrated the use of a solid acid catalyst in a continuous flow reactor for the Skraup reaction to produce quinolines. worktribe.com The total mechanochemical synthesis of a key intermediate of Pitavastatin, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, highlights the potential of solvent-free methodologies in pharmaceutical manufacturing. rsc.org

Emerging Applications in Advanced Materials Science

The unique photophysical properties of fluoroarylquinolines make them promising candidates for applications in advanced materials science. nih.gov Their inherent fluorescence and the ability to form donor-π-acceptor systems have led to their investigation as:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its derivatives, are widely used as electron-transporting and light-emitting materials in OLEDs. researchgate.net The introduction of a fluorophenyl group can further enhance the performance of these materials.

Fluorescent Chemosensors: The ability of quinoline derivatives to form stable complexes with metal ions makes them suitable for use as fluorescent chemosensors for metal ion detection. researchgate.net

Nonlinear Optical Materials: The π-conjugated system of polyarylquinolines makes them interesting for applications in nonlinear optics. nih.gov

Research into styrylquinoline copolymers has shown that their photophysical properties can be tuned by introducing different substituents, opening up possibilities for creating materials with specific optical characteristics. nih.gov Further exploration of the synthesis and characterization of novel fluoroarylquinolines will undoubtedly lead to the discovery of new materials with advanced properties.

Opportunities for Advanced Computational and Spectroscopic Studies

Computational and spectroscopic techniques are invaluable tools for understanding the structure, properties, and reactivity of fluoroarylquinolines.

Computational Studies:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular structure, electronic properties, and spectroscopic behavior of these compounds. bohrium.comresearchgate.net This information can guide the design of new molecules with desired properties. For instance, DFT studies have been used to investigate the tautomerism and switching properties of 7-hydroxy-8-(azophenyl)quinoline derivatives. beilstein-journals.org

Molecular Docking: This technique is crucial for understanding the interactions between quinoline derivatives and their biological targets, aiding in the design of more potent and selective drugs. nih.gov

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential issues early in the drug discovery process. nih.gov

Spectroscopic Studies:

NMR and Mass Spectrometry: These techniques are essential for the structural characterization of newly synthesized compounds. iucr.org

UV-Vis and Fluorescence Spectroscopy: These methods are used to investigate the photophysical properties of fluoroarylquinolines, which is crucial for their application in materials science. nih.govmdpi.com Studies on the photoluminescence of iridium(III) complexes with substituted 4-fluorophenylvinylquinolines have provided insights into their emission properties. mdpi.com

Electrochemical Studies: Techniques like cyclic voltammetry can be used to study the redox properties of these compounds, which is relevant for their application in electronic devices and as antioxidants. bohrium.com

Interdisciplinary Research Synergies in Quinoline Chemistry

The diverse applications of quinoline derivatives necessitate a highly interdisciplinary research approach, bringing together expertise from various fields:

Organic and Medicinal Chemistry: Focuses on the design, synthesis, and biological evaluation of new quinoline-based compounds. acs.orgnih.gov

Materials Science and Engineering: Explores the use of quinolines in the development of advanced materials with novel optical and electronic properties.

Computational and Theoretical Chemistry: Provides theoretical insights into the structure, properties, and reactivity of these molecules.

Pharmacology and Biology: Investigates the mechanisms of action and therapeutic potential of quinoline derivatives. nih.gov

Chemical Engineering: Develops scalable and sustainable processes for the production of these compounds.

The synergy between these disciplines is crucial for advancing the field of quinoline chemistry. For example, the discovery of quinoline-based small molecules as utrophin upregulators for the treatment of Duchenne muscular dystrophy exemplifies the successful collaboration between chemists and biologists. acs.org Similarly, the development of quinoline-derived copper complexes for wound healing showcases the integration of chemistry, biology, and materials science. nih.gov

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